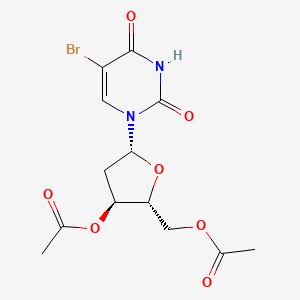

3', 5'-Di-O-acetyl-5-bromo-2'-deoxyuridine

Description

Overview of Halogenated Pyrimidine (B1678525) Nucleosides in Chemical Biology

Halogenated pyrimidine nucleosides are a class of synthetic compounds that have garnered significant attention in chemical biology and medicinal chemistry. These molecules are structurally similar to the natural pyrimidine nucleosides, thymidine (B127349) and deoxyuridine, but feature a halogen atom (such as fluorine, bromine, or iodine) at the C5 position of the pyrimidine ring. acs.org This modification introduces unique chemical properties that are exploited in various research and therapeutic applications.

One of the most well-known applications of halogenated pyrimidines is as radiosensitizers in cancer therapy. wikipedia.org Compounds like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-iodo-2'-deoxyuridine (IdUrd) can be incorporated into the DNA of rapidly dividing cancer cells in place of thymidine. wikipedia.orgnih.gov This incorporation makes the DNA more susceptible to damage from ionizing radiation, thereby enhancing the efficacy of radiation treatment. wikipedia.org The degree of radiosensitization is often related to the extent of thymidine replacement by the analogue. wikipedia.orgnih.gov

In the realm of chemical biology, these analogues are invaluable tools for studying cellular processes. BrdU, for instance, is widely used as a marker for DNA synthesis and cell proliferation. nih.govnih.gov During the S phase of the cell cycle, BrdU is incorporated into newly synthesized DNA. nih.govnih.gov Researchers can then use specific antibodies to detect the BrdU-labeled cells, providing insights into neurogenesis, tissue growth, and cell cycle kinetics. nih.govnih.gov Other halogenated nucleosides, such as 5-chloro-2'-deoxyuridine (B16210) (CldU) and 5-iodo-2'-deoxyuridine (IdU), are also used for similar purposes, sometimes in combination to track successive rounds of cell division. plos.org Furthermore, the bromine atom in BrdU can be used in X-ray diffraction studies to help solve the three-dimensional structures of DNA and RNA. wikipedia.org

However, the incorporation of these analogues is not without consequence. Studies have shown that BrdU can induce DNA damage responses, cause mutations, and lead to a senescence-like phenotype in some cell types. nih.govnih.gov

The Concept of Nucleoside Prodrugs in Research

Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. nih.govnih.gov However, their utility can be hampered by several factors, including poor water solubility, low membrane permeability, and rapid metabolism before reaching their target. A key challenge is the initial phosphorylation step required to activate these compounds, which is often inefficient. acs.org To overcome these limitations, researchers employ prodrug strategies. nih.govnih.govacs.org

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through enzymatic or chemical processes. acs.org For nucleoside analogues, this approach involves masking the hydrophilic hydroxyl or phosphate (B84403) groups with lipophilic moieties. This modification enhances the molecule's ability to cross cell membranes. Once inside the cell, these masking groups are cleaved by cellular enzymes, such as esterases, to release the active nucleoside or its monophosphate. nih.govacs.org

Various prodrug strategies have been developed. Simple esterification, such as adding acetyl groups to the hydroxyls of the sugar moiety, is a common method to increase lipophilicity. redalyc.org More complex approaches, like the ProTide technology, mask the monophosphate group with an aromatic moiety and an amino acid ester. acs.orgnih.gov This strategy has been highly successful, leading to the development of approved antiviral drugs like Sofosbuvir. nih.gov The goal of these strategies is to improve pharmacokinetic properties, increase bioavailability, and ensure efficient intracellular delivery of the active drug, thereby enhancing its therapeutic potential. nih.govacs.org

Contextualizing 3', 5'-Di-O-acetyl-5-bromo-2'-deoxyuridine within Deoxyuridine Analogue Research

This compound is a derivative of the well-studied halogenated pyrimidine, 5-bromo-2'-deoxyuridine (BrdU). scbt.com In this compound, the hydroxyl groups at the 3' and 5' positions of the deoxyribose sugar have been converted into acetyl esters. This structural modification places it squarely within the context of nucleoside prodrug research.

The primary rationale for the acetylation of BrdU is to create a more lipophilic version of the parent compound. BrdU itself is used to study DNA synthesis, and its efficacy relies on its uptake by cells and subsequent phosphorylation to BrdU triphosphate for incorporation into DNA. plos.orgsigmaaldrich.com By masking the polar hydroxyl groups with nonpolar acetyl groups, this compound is designed to have enhanced membrane permeability.

Once this prodrug enters a cell, it is anticipated that ubiquitous intracellular esterase enzymes will cleave the acetyl groups. This enzymatic deacetylation would release the active parent compound, BrdU, making it available for the cellular phosphorylation cascade. Therefore, this compound serves as a delivery vehicle for BrdU.

While extensive research has focused on the applications and effects of BrdU itself, this compound is primarily recognized as a synthetic intermediate or a prodrug form. redalyc.orgscbt.com Its synthesis is a straightforward step in the chemical modification of BrdU, and it represents a classical prodrug approach to improving the cellular uptake of a biologically active nucleoside analogue.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 6161-23-5 |

| Molecular Formula | C₁₃H₁₅BrN₂O₇ |

| Molecular Weight | 391.17 g/mol |

| Alternate Name | 5-Bromo-2'-deoxy-uridine 3',5'-Diacetate |

Data sourced from Santa Cruz Biotechnology. scbt.com

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O7/c1-6(17)21-5-10-9(22-7(2)18)3-11(23-10)16-4-8(14)12(19)15-13(16)20/h4,9-11H,3,5H2,1-2H3,(H,15,19,20)/t9-,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIHCNASFWJWJB-HBNTYKKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 , 5 Di O Acetyl 5 Bromo 2 Deoxyuridine

Precursor Nucleoside Preparation

The foundation of the synthesis lies in the selection and preparation of an appropriate starting nucleoside. The two most common precursors are 2'-deoxyuridine (B118206) and analogues of 2'-deoxythymidine.

A primary route involves the direct modification of 2'-deoxyuridine. This pathway can proceed in two ways: bromination followed by acylation, or acylation followed by bromination.

One documented method involves the initial bromination of 2'-deoxyuridine to yield 5-bromo-2'-deoxyuridine (B1667946). researchgate.net This intermediate is the direct precursor for the subsequent acylation step. The bromination of unprotected 2'-deoxyuridine with N-bromosuccinimide (NBS) has been reported to produce 5-bromo-2'-deoxyuridine in a 43% yield. researchgate.net This intermediate is then acetylated to afford the final product.

Alternatively, 2'-deoxyuridine can first be acetylated. The reaction of uridine (B1682114) with acetyl bromide can produce an acetylated 2'-bromo derivative, which is then reduced using tributyltin hydride to yield diacetyl-2'-deoxyuridine. researchgate.net This diacetylated intermediate is then subjected to bromination.

While not a direct route to 5-bromo-2'-deoxyuridine, the modification of thymidine (B127349) analogues provides insight into related halogenation reactions. For instance, research on the synthesis of 3',5'-di-O-acetyl-5-formyl-2'-deoxyuridine begins with 3',5'-di-O-acetyl-2'-deoxythymidine. redalyc.org This process involves a radical bromination of the 5-methyl group using N-bromosuccinimide (NBS) and a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) to produce the 5-bromomethyl derivative. redalyc.org This highlights the utility of protected thymidine derivatives in accessing functionalized uridine compounds.

Strategies for Acylation at the 3' and 5' Hydroxyl Positions

The introduction of acetyl groups at the 3' and 5' hydroxyl positions of the deoxyribose sugar is a critical step, typically achieved either before or after the bromination of the uracil (B121893) base.

A common and efficient method for the acylation of nucleosides involves the use of acetic anhydride (B1165640) as the acylating agent. A typical procedure involves dissolving the precursor nucleoside, such as 5'-deoxy-6-hydroxy-9-β-D-purine nucleoside in a similar synthesis, in a solvent like dichloromethane. google.com Triethylamine is added dropwise, followed by acetic anhydride, and the reaction is heated. google.com This method results in high yields, with a reported yield of 96% for the diacetylation of a deoxyinosine intermediate. google.com This general approach is applicable to the acylation of 5-bromo-2'-deoxyuridine to produce the target compound.

The choice of the acetyl group as a protecting agent for the hydroxyl functions of the sugar moiety is strategic. The acetyl group offers several advantages, including enhancing the solubility of the nucleoside in organic solvents used for subsequent reaction steps. redalyc.org Furthermore, the addition and removal of acetyl groups are generally straightforward and high-yielding processes, making them ideal for multi-step syntheses. redalyc.org

Bromination Techniques at the 5-Position of the Uracil Base

The final key transformation is the electrophilic bromination of the uracil ring at the 5-position. This reaction is typically performed on the acetylated precursor for better solubility and to avoid side reactions on the sugar's hydroxyl groups.

A highly effective method for this transformation is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction of diacetyl-2'-deoxyuridine with NBS has been shown to produce 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine in a 78% yield. researchgate.net

Research into related brominations, such as the conversion of 3',5'-di-O-acetyl-2'-deoxythymidine to its 5-bromomethyl derivative, has compared the efficacy of different brominating agents. redalyc.org In this specific radical bromination, N-bromosuccinimide was found to be superior to molecular bromine. redalyc.org Using molecular bromine resulted in a moderate yield of the desired product but also led to the unavoidable formation of an undesirable dibromide by-product. redalyc.org In contrast, using NBS successfully yielded the desired monobrominated product with only trace amounts of the dibromide compound observed. redalyc.org

The table below, adapted from a study on the bromination of a related thymidine derivative, illustrates the optimization of reaction conditions. redalyc.org

Table 1: Comparison of Brominating Agents for a Related Nucleoside System

| Brominating Agent | Molar Ratio (Agent:Nucleoside) | Reaction Time (h) | Outcome |

|---|---|---|---|

| Molecular Bromine | 1.5 : 1 | 2 | Moderate yield, unavoidable dibromide by-product. redalyc.org |

This data underscores the importance of selecting the appropriate reagent and conditions to maximize the yield of the target monobrominated product while minimizing side reactions.

Electrophilic Halogenation Approaches (e.g., N-Bromosuccinimide, Molecular Bromine)

Electrophilic halogenation is a common and direct method for the bromination of the uracil ring system. This approach involves the reaction of the acetylated 2'-deoxyuridine with an electrophilic bromine source.

N -Bromosuccinimide (NBS): NBS is a widely used reagent for electrophilic bromination due to its ease of handling and selectivity. redalyc.org The reaction is typically carried out in a suitable organic solvent, such as acetonitrile (B52724). sigmaaldrich.com The mechanism involves the polarization of the N-Br bond in NBS, making the bromine atom electrophilic. This electrophilic bromine is then attacked by the electron-rich C5 position of the pyrimidine (B1678525) ring. Studies have shown that using NBS for the bromination of acetylated 2'-deoxythymidine can be effectively catalyzed. capes.gov.br The use of NBS in acetonitrile has been demonstrated as a convenient method for aromatic bromination. sigmaaldrich.com

Molecular Bromine (Br₂): The direct use of molecular bromine, often dissolved in a solvent like acetic acid or with a catalyst, is another established method. Treatment of an aqueous solution of deoxyuridine with saturated bromine water can yield 5-bromodeoxyuridine. sigmaaldrich.com The Br₂ molecule becomes polarized in the presence of the nucleophilic pyrimidine ring, leading to the transfer of a positive bromine ion (Br⁺) to the C5 position. While effective, handling molecular bromine requires caution due to its corrosive and toxic nature. nih.gov

Radical Initiated Bromination (e.g., AIBN)

Radical-initiated bromination offers an alternative pathway, particularly when direct electrophilic bromination proves to be inefficient or leads to unwanted side reactions.

Azobisisobutyronitrile (AIBN): AIBN is a common radical initiator that decomposes upon heating to generate nitrogen gas and two isobutyronitrile (B166230) radicals. mdpi.com These radicals can then initiate a chain reaction. In the context of bromination, a radical initiator like AIBN can be used in conjunction with a bromine source such as NBS. capes.gov.br The process involves the abstraction of a bromine atom from NBS by the initiator radical, creating a bromine radical. This highly reactive bromine radical then attacks the pyrimidine ring. The use of AIBN is a key feature of many radical reactions, including those for functional group conversions and carbon-carbon bond formation. nih.gov

The general steps in a radical chain reaction are:

Initiation: Formation of radicals from an initiator like AIBN. prepchem.com

Propagation: The bromine radical reacts with the substrate, and the radical form of the substrate reacts with a bromine source to continue the chain. prepchem.com

Termination: Two radicals combine to end the chain reaction.

Regioselectivity and By-product Formation in Bromination Reactions

The bromination of the acetylated 2'-deoxyuridine is highly regioselective, with the reaction preferentially occurring at the C5 position of the uracil ring. This selectivity is governed by the electronic properties of the pyrimidine ring, where the C5 position is the most nucleophilic and susceptible to electrophilic attack.

However, under certain conditions, the formation of by-products can occur. One of the main potential by-products is the dibrominated derivative, where a second bromine atom is added to the molecule. capes.gov.br The formation of this dibromide is more likely when an excess of the brominating agent is used or under prolonged reaction times. capes.gov.br

The control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired monobrominated product and minimize the formation of by-products. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to ensure the timely quenching of the reaction upon completion. capes.gov.br

Alternative Synthetic Routes and Mechanistic Investigations

Beyond direct bromination, other synthetic strategies have been explored for the preparation of 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine and its analogs. These alternative routes can offer advantages in terms of yield, purity, or the ability to introduce other functional groups.

Synthesis via 5-Halo-6-azido-5,6-dihydro Intermediates

An alternative approach to functionalizing the C5 position of pyrimidine nucleosides involves the formation of a 5-halo-6-azido-5,6-dihydro intermediate. While direct synthesis of 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine through this intermediate is not commonly reported, the conversion of 5-bromo-2'-deoxyuridine to 5-azido-2'-deoxyuridine highlights the utility of azido (B1232118) intermediates in nucleoside chemistry. jenabioscience.com This transformation is significant as 5-azido-2'-deoxyuridine is a valuable photoaffinity label. jenabioscience.com

The synthesis of 5'-azido-5'-deoxynucleosides is also a well-established process. sigmaaldrich.comresearchgate.net For instance, 5-acetyl-2'-deoxyuridine can be converted to 5-acetyl-5'-azido-2',5'-dideoxyuridine using triphenylphosphine, sodium azide, and carbon tetrabromide in dimethylformamide. nih.gov These synthetic strategies underscore the versatility of azido-functionalized nucleosides as precursors for a variety of other derivatives.

Palladium-Catalyzed Coupling Reactions in Analogous Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of a wide array of 5-substituted 2'-deoxyuridine analogs. These reactions typically start from a 5-halo-2'-deoxyuridine, such as 5-iodo-2'-deoxyuridine, and couple it with various partners.

Homogeneous aqueous-phase coupling reactions catalyzed by palladium complexes have been shown to be a general and effective approach for creating modified nucleosides and nucleotides. capes.gov.br For example, palladium-catalyzed coupling with heteroarylstannanes is a convenient method for preparing C-5 heteroaryl-2'-deoxyuridines. These reactions provide a direct route to synthesize 5-alkenyl uridines and their analogs, which have significant importance in medicinal chemistry.

Purification and Isolation Strategies for the Acetylated Nucleoside

The purification and isolation of 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine from the reaction mixture are critical steps to obtain a product of high purity. The choice of purification method depends on the physical and chemical properties of the target compound and the impurities present.

Column Chromatography: This is one of the most common methods for purifying acetylated nucleosides. The crude reaction mixture is loaded onto a silica (B1680970) gel column, and a suitable solvent system is used to elute the components at different rates. For instance, a mixture of chloroform (B151607) and methanol (B129727) can be used as the eluent, with the polarity of the solvent system being adjusted to achieve optimal separation. capes.gov.br

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified compound crystallizes out of the solution, leaving the impurities dissolved in the mother liquor. Ethanol (B145695) is a solvent that has been used for the crystallization of related compounds. capes.gov.br Fractional crystallization can also be used to separate diastereomers of nucleoside analogs.

The purity of the final product is typically assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.

Table of Research Findings

| Synthetic Aspect | Key Finding | Relevant Compound(s) | Reference(s) |

| Electrophilic Bromination | N-Bromosuccinimide (NBS) in acetonitrile is an effective reagent for aromatic bromination. | 3,5-dimethylanisole | sigmaaldrich.com |

| Molecular bromine in an aqueous solution can be used to synthesize 5-bromodeoxyuridine. | 2'-deoxyuridine | sigmaaldrich.com | |

| Radical Initiated Bromination | AIBN can be used as a catalyst with NBS for the bromination of acetylated deoxythymidine. | 3',5'-di-O-acetyl-2'-deoxythymidine | capes.gov.br |

| By-product Formation | Increasing the equivalents of the brominating agent can lead to the formation of dibromide compounds. | 3',5'-di-O-acetyl-2'-deoxythymidine | capes.gov.br |

| Alternative Synthesis | 5-bromo-2'-deoxyuridine can be converted to 5-azido-2'-deoxyuridine via a benzylamination reduction sequence. | 5-bromo-2'-deoxyuridine | jenabioscience.com |

| Purification | Column chromatography with a chloroform-methanol solvent system is effective for purification. | 3',5'-di-O-acetyl-5-formyl-2'-deoxyuridine | capes.gov.br |

| Recrystallization from ethanol can be used to obtain pure crystalline product. | 5-bromomethyl-3´,5´-di-O-acetyl- 2´-deoxyuridine | capes.gov.br |

Chemical Reactivity and Derivatization Pathways of the Acetylated Nucleoside

Hydrolytic Deacetylation to 5-Bromo-2'-deoxyuridine (B1667946) (BrdU)

The primary and most fundamental reaction of 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine is the hydrolysis of its two ester linkages to yield 5-Bromo-2'-deoxyuridine (BrdU). This deprotection step is critical for synthesizing the final active compounds after other desired modifications have been made. The deacetylation can be achieved through chemical or enzymatic methods.

An increase in temperature accelerates the reaction rate in accordance with the Arrhenius equation. nih.gov Similarly, a higher concentration of hydroxide (B78521) ions (i.e., higher pH) leads to a faster reaction. The reaction proceeds through a nucleophilic attack of a hydroxide ion on the carbonyl carbon of the acetyl group, forming a tetrahedral intermediate which then collapses to release acetate (B1210297) and the deprotected hydroxyl group. nih.gov

Table 1: Factors Influencing Hydrolysis Kinetics

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Temperature | Increases with rising temperature | Provides molecules with sufficient activation energy to react. nih.gov |

| pH | Increases with higher pH (alkaline) | Higher concentration of nucleophilic hydroxide ions to attack the ester carbonyl. chemrxiv.org |

| Solvent | Dependent on solvent properties | Changes in solvent polarity and water concentration can affect the solvation of the transition state and reactants, thereby altering the rate. researchgate.net |

| Steric Hindrance | Minor for acetyl groups | The small size of acetyl groups results in minimal steric hindrance for the nucleophilic attack. |

Enzymatic hydrolysis offers a milder and potentially more selective method for deacetylation compared to chemical methods. Studies on acetylated nucleosides have demonstrated that various microbial whole-cell systems can effectively catalyze this transformation. nih.gov These biocatalytic approaches can exhibit regioselectivity, for instance, by selectively removing the 5'-O-acetyl group while leaving the 3'-O-acetyl group intact, or vice-versa. nih.gov

The specific outcome of the enzymatic hydrolysis depends heavily on the choice of microorganism and the substrate. Unlike some purified enzymes that show a consistent deacetylation pattern, different microbial species can produce varying mixtures of mono-O-acetylated products or lead to complete deacetylation. nih.gov This variability highlights the diverse specificities of microbial esterases involved in the process.

Transformations to Other Biologically Relevant Nucleoside Analogues

The acetyl groups of 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine protect the sugar hydroxyls, allowing for selective and high-yield transformations at the pyrimidine (B1678525) base.

The conversion of 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine into 5-(2-bromovinyl)-2'-deoxyuridine (Brivudine, BVDU) is a key transformation, as BVDU is a potent antiviral agent. nih.govnih.gov This synthesis is typically achieved via a palladium-catalyzed cross-coupling reaction, most notably the Mizoroki-Heck reaction. mdpi.commdpi.com

In this pathway, the acetyl-protected 5-bromo-2'-deoxyuridine is reacted with an appropriate vinyl partner, such as vinyl acetate or ethylene, in the presence of a palladium catalyst. The reaction creates a new carbon-carbon bond at the C5 position of the uracil (B121893) ring. The acetyl groups prevent unwanted side reactions involving the sugar's hydroxyl groups and are subsequently removed under basic conditions (hydrolysis) to yield the final BVDU product. The use of a 5-bromo derivative is advantageous for such coupling reactions. mdpi.comhw.ac.uk

Table 2: Typical Components for Heck Reaction Synthesis of BVDU Precursor

| Component | Example | Role |

|---|---|---|

| Halogenated Nucleoside | 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine | Substrate providing the pyrimidine scaffold. |

| Alkene Partner | Vinyl Acetate / Ethylene | Source of the vinyl group for coupling. |

| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Catalyzes the C-C bond formation. mdpi.com |

| Base | Triethylamine (Et₃N), K₂CO₃ | Neutralizes the HBr formed during the reaction. mdpi.com |

| Solvent | Acetonitrile (B52724), Dimethylformamide (DMF) | Provides the reaction medium. mdpi.com |

The uracil moiety of 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine can be converted into a cytosine analogue, yielding 5-bromo-2'-deoxycytidine (B85790) derivatives. This transformation involves converting the C4-keto group of the pyrimidine ring into an amino group. A standard method involves a two-step process. First, the C4-carbonyl oxygen is activated by reaction with an agent like phosphorus oxychloride in the presence of 1,2,4-triazole (B32235) to form a reactive 4-(1,2,4-triazol-1-yl) intermediate. In the second step, this intermediate is displaced by nucleophilic attack with ammonia (B1221849) (ammonolysis), which also typically removes the acetyl protecting groups, to form the corresponding 5-bromo-2'-deoxycytidine.

The N3-position of the pyrimidine ring in 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine is another site for derivatization. Alkoxymethyl or haloethyl groups can be introduced at this position through N-alkylation reactions. nih.gov Typically, the protected nucleoside is treated with a suitable alkylating agent, such as a chloromethyl alkyl ether (e.g., chloromethyl methyl ether) or a haloethyl halide (e.g., 1-bromo-2-chloroethane), in the presence of a non-nucleophilic base like potassium carbonate or cesium carbonate in an aprotic solvent like DMF. nih.gov The acetyl protecting groups on the sugar ensure that alkylation occurs selectively at the pyrimidine ring. Subsequent deacetylation would then yield the N3-substituted 5-bromo-2'-deoxyuridine analogue.

Formation of 5-Formyl- and 5-Hydroxymethyl-2'-deoxyuridine Intermediates

Initially, the methyl group of the acetylated thymidine (B127349) derivative is brominated. A comparative study found that using N-bromosuccinimide (NBS) as the brominating agent was more efficient than molecular bromine for obtaining the desired 5-(bromomethyl)-3',5'-di-O-acetyl-2'-deoxyuridine intermediate. redalyc.orgnih.gov This reaction is typically initiated by a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN). redalyc.org

The subsequent step is the hydrolysis of the 5-bromomethyl group to a 5-hydroxymethyl group, yielding 5-hydroxymethyl-3',5'-di-O-acetyl-2'-deoxyuridine. redalyc.org Various hydrolysis procedures have been evaluated, with a neutral procedure using water being selected as an effective method. redalyc.org

Finally, the 5-hydroxymethyl intermediate is oxidized to the target compound, 3',5'-di-O-acetyl-5-formyl-2'-deoxyuridine. redalyc.org A comparison between oxidizing agents, such as active manganese dioxide and Jones reagent, demonstrated that the Jones reagent was highly effective for this transformation. redalyc.orgredalyc.org The resulting product, 5-formyl-2'-deoxyuridine (B1195723) (after deacetylation), is a significant compound as it is a known product of DNA damage from ionizing radiation and can act as a versatile intermediate for synthesizing other 5-substituted 2'-deoxyuridines. redalyc.orgnih.govcaymanchem.com

| Intermediate Compound Name | Role in Synthesis | Source |

|---|---|---|

| 5-(bromomethyl)-3',5'-di-O-acetyl-2'-deoxyuridine | Product of the initial bromination step. | redalyc.orgnih.gov |

| 5-hydroxymethyl-3',5'-di-O-acetyl-2'-deoxyuridine | Product of the hydrolysis of the bromomethyl intermediate. | redalyc.org |

Prodrug Design and Activation Mechanisms (Non-Clinical Focus)

The structure of 5-bromo-2'-deoxyuridine, the parent compound of 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine, lends itself to various prodrug strategies aimed at improving its physicochemical properties and targeting. The acetyl groups in the title compound serve as protecting groups for the hydroxyl functions, which can be removed to unmask the active drug or modified to create prodrug linkages.

Cyclization-Activated Prodrug Systems

Cyclization-activated prodrugs are designed to release the active drug through a non-enzymatic intramolecular reaction. nih.gov This approach is advantageous as it does not depend on enzymatic activity, which can vary between individuals. nih.gov For nucleoside analogs like 5-bromo-2'-deoxyuridine (BrdU), this strategy involves attaching a promoiety that undergoes cyclization to eliminate the parent drug. nih.gov

One such system involves creating ester prodrugs where the drug (in this case, the alcohol group of BrdU) is linked to a carrier moiety. nih.gov The carrier is designed to undergo an intramolecular cyclization-elimination reaction under specific conditions, such as a change in pH, to release the free drug. For instance, ester prodrugs of 5-bromo-2'-deoxyuridine have been developed that are stable at acidic pH (e.g., pH 2.5) but release the parent alcohol at physiological pH (pH 7.4). nih.gov The rate of drug release can be influenced by steric factors within the promoiety. nih.gov

Ester Modifications with Amino Acid and Peptide Conjugates

Conjugating drugs to amino acids or peptides is a common prodrug strategy to enhance properties like solubility or to target specific transporters. nih.govnih.gov The hydroxyl groups of 5-bromo-2'-deoxyuridine (which are protected in its di-O-acetyl form) are suitable sites for forming ester linkages with the carboxyl groups of amino acids or peptides. nih.govcam.ac.uk

The synthesis of these conjugates typically involves protecting the amino group of the amino acid, activating its carboxyl group (e.g., as an acid chloride or with a coupling agent), and then reacting it with the nucleoside's hydroxyl group. nih.gov The protecting group is subsequently removed to yield the final conjugate. Oligopeptides are particularly promising as carriers because they are generally non-toxic and can be designed to target specific peptide transporters, potentially tuning the drug release rates. nih.gov The linkage strategy is critical, with methods like using N-hydroxysuccinimide (NHS) esters being common for reacting with amino groups, though for esterification with hydroxyls, other coupling methods are employed. nih.gov

Factors Influencing Prodrug Stability and Release of Active Moiety

The stability of a prodrug and the efficient release of its active component are critical for its function. For ester-based prodrugs of nucleosides like 5-bromo-2'-deoxyuridine, several factors come into play.

Chemical Stability: The primary mechanism for drug release from many ester prodrugs is hydrolysis, which can be chemical or enzymatic. nih.gov The stability of the ester bond is highly dependent on pH. As seen in cyclization-activated systems, ester prodrugs of 5-bromo-2'-deoxyuridine can be designed to be stable at low pH and to release the drug more rapidly at neutral or slightly alkaline pH. nih.gov

Enzymatic Lability: In a biological system, esterases play a significant role in the hydrolysis of ester prodrugs. nih.gov The susceptibility to enzymatic cleavage depends on the structure of the promoiety, including the specific amino acid or peptide used in a conjugate. nih.gov For instance, using unnatural amino acids can confer resistance to certain proteases while maintaining susceptibility to others, allowing for a more controlled release. nih.gov

| Factor | Influence on Prodrug | Source |

|---|---|---|

| pH | Affects the chemical stability of the ester linkage, influencing the rate of hydrolysis. | nih.gov |

| Enzymatic Activity | Esterases and proteases can cleave the promoiety, releasing the active drug. | nih.govnih.gov |

| Steric Hindrance | The structure of the promoiety can sterically hinder the cleavage reaction, thus modulating the release rate. | nih.gov |

| Carrier Moiety | The choice of amino acid or peptide can influence targeting, solubility, and enzymatic cleavage specificity. | nih.govnih.gov |

Structural and Conformational Investigations of 3 , 5 Di O Acetyl 5 Bromo 2 Deoxyuridine and Its Analogues

X-ray Crystallographic Analysis of Molecular Conformation

X-ray crystallography provides definitive insights into the precise three-dimensional arrangement of atoms within a crystalline solid, offering a detailed snapshot of the molecule's preferred conformation.

Conformational Changes Upon Acylation (e.g., Sugar Pucker, Glycosyl Bond Rotation)

The introduction of acetyl groups at the 3' and 5' positions of the deoxyribose sugar in 5-bromo-2'-deoxyuridine (B1667946) induces significant conformational changes. One of the most notable alterations occurs in the puckering of the sugar ring. For instance, the related molecule (E)-5-(2-bromovinyl)-2'-deoxyuridine (E-BVDU) shifts from a C2'-endo/C3'-exo conformation in the parent nucleoside to a C3'-endo/C4'-exo conformation upon acylation. nih.gov This change in sugar pucker is accompanied by a rotation about the glycosyl bond, which connects the sugar moiety to the nucleobase. nih.gov These conformational adjustments are significant as they can influence how the molecule interacts with biological targets, such as enzymes like thymidine (B127349) kinase. nih.gov

In other acetylated nucleoside analogues, such as 3',5'-di-O-acetyl-N(4)-hydroxy-2'-deoxycytidine, the sugar moieties are found in a C(2')-endo envelope conformation. scispace.com The orientation of the sugar residue relative to the base is consistently in the anti conformation in these acetylated compounds. scispace.com

Table 1: Conformational Parameters from X-ray Crystallography

| Compound | Sugar Pucker | Glycosyl Bond Torsion Angle (χ) |

| (E)-5-(2-bromovinyl)-2'-deoxyuridine | C2'-endo/C3'-exo | - |

| 3',5'-di-O-acetyl-(E)-5-(2-bromovinyl)-2'-deoxyuridine | C3'-endo/C4'-exo | - |

| 3'-O-acetyl-2'-deoxy-5-methoxymethyluridine | Intermediate between 2E and 2(1)T | -137.6 (3)° |

| 3',5'-di-O-acetyl-N(4)-hydroxy-2'-deoxycytidine | C(2')-endo | anti |

Data compiled from available crystallographic studies. nih.govscispace.comnih.gov

Intermolecular Interactions in Crystalline States

The remaining intermolecular forces, such as van der Waals interactions and dipole-dipole interactions, play a crucial role in the crystal lattice. The specific arrangement of molecules in the crystal can provide insights into potential interaction modes in a biological environment.

Spectroscopic Characterization for Structural Elucidation

Beyond basic identification, spectroscopic techniques provide valuable information about the structural features of 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine in solution and the solid state. Techniques such as Infrared (IR) spectroscopy can be used to confirm the presence of functional groups introduced during synthesis, such as the carbonyl groups of the acetyl moieties.

In a study on the synthesis of 5-bromomethyl-3´,5´-di-O-acetyl-2´-deoxyuridine, IR spectroscopy was used to characterize the product, showing characteristic peaks at 3000, 1748.7, 1684.6, 1420, 1243.5, and 1225.7 cm⁻¹. redalyc.org These values are indicative of the various vibrational modes within the molecule and confirm the successful acetylation.

Computational Chemistry and Molecular Modeling

Computational methods offer a powerful complement to experimental techniques, providing insights into the electronic structure, conformational preferences, and potential biological activity of molecules.

Semiempirical Quantum-Chemical Calculations

Semiempirical quantum-chemical methods, such as AM1, and more rigorous density functional theory (DFT) methods, like B3LYP, are employed to model the structure and properties of nucleoside analogues. nih.gov These calculations can optimize the molecular geometry and predict various electronic properties. For instance, calculations can determine the distribution of Mulliken charges on the atoms, providing insight into the molecule's reactivity and intermolecular interaction potential. researchgate.net

In studies of related compounds, quantum-chemical calculations have been used to understand reaction mechanisms, such as the protonation of a pyridine nitrogen atom leading to an increase in the positive charge on adjacent methyl hydrogens, thereby increasing their acidity. nih.govresearchgate.net This type of analysis can be applied to 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine to understand its chemical behavior.

Prediction of Molecular Descriptors Relevant to Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models utilize molecular descriptors to correlate the chemical structure of a compound with its biological activity. nih.govresearchgate.net These descriptors can be calculated using computational methods and include parameters such as molecular weight, partition coefficient (logP), polar surface area, and various quantum chemical descriptors. researchgate.netresearchgate.net

For example, descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the HOMO-LUMO energy gap, can provide information about the molecule's electronic reactivity and stability. researchgate.net By calculating these descriptors for 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine, researchers can make predictions about its potential biological activity and design more potent analogues.

Table 2: Calculated Molecular Descriptors

| Descriptor | Predicted Value/Significance |

| HOMO Energy | Relates to the ability to donate electrons. |

| LUMO Energy | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. |

| Dipole Moment | Indicates the polarity of the molecule. |

| Polar Surface Area | Influences membrane permeability. |

This table represents the types of molecular descriptors that can be calculated to predict biological activity.

Conformational Energy Landscapes

The conformational energy landscape of a nucleoside analogue is a critical determinant of its biological activity, defining the accessible three-dimensional structures and, consequently, how it interacts with cellular machinery. For 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine, a comprehensive understanding of its conformational preferences is paramount. The landscape is primarily shaped by the puckering of the furanose ring, the orientation around the glycosidic bond, and the conformation of the exocyclic groups. While direct and exhaustive computational studies on the complete energy landscape of 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine are not extensively documented in publicly accessible literature, a detailed picture can be constructed from crystallographic and spectroscopic data of closely related analogues.

The flexibility of the furanose ring in nucleosides is not random; it is a pseudorotational motion between a series of envelope (E) and twist (T) conformations. These are typically grouped into two major, low-energy regions: the North (N-type) and South (S-type) conformations, which roughly correspond to C3'-endo and C2'-endo puckers, respectively. The transition between these states involves a relatively low energy barrier, allowing the molecule to readily adopt the conformation required for interaction with different enzymes.

Investigations into the crystal structures of acetylated nucleosides provide valuable insights into the preferred conformations in the solid state. For instance, the analysis of 3',5'-di-O-acetyl-N(4)-hydroxy-2'-deoxycytidine and its 5-fluoro analogue has revealed that the sugar moieties in these molecules consistently adopt a C(2')-endo pucker. scispace.com This conformation belongs to the S-type family of sugar puckers. Similarly, a study on 3'-O-acetyl-2'-deoxy-5-methoxymethyluridine found the furanose ring in a conformation described as intermediate between an envelope (2E) and a twist (2(1)T). nih.gov Another study on 3'-O-acetyl-2'-deoxyuridine also identified a 2E-endo envelope conformation for the furanose ring in its crystal structure. nih.gov These findings on structurally similar compounds strongly suggest that the furanose ring of 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine is likely to favor a South-type (C2'-endo) conformation in the crystalline state.

The orientation of the nucleobase with respect to the sugar moiety, defined by the torsion angle around the glycosidic bond (χ), is another crucial conformational parameter. The two primary conformations are anti and syn. In the anti conformation, the bulk of the base is positioned away from the sugar ring, which is the predominant conformation for most pyrimidine (B1678525) nucleosides in standard DNA structures. X-ray crystallographic studies of 3',5'-di-O-acetyl-N(4)-hydroxy-2'-deoxycytidine and 3'-O-acetyl-2'-deoxy-5-methoxymethyluridine have consistently shown an anti conformation for the glycosidic bond. scispace.comnih.gov This preference is sterically favored and is a common feature of many nucleoside analogues.

The following table summarizes the expected conformational parameters for 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine based on the analysis of its close analogues.

| Conformational Parameter | Predicted Preference/State | Basis of Prediction |

| Sugar Pucker (Solid State) | South-type (e.g., C2'-endo, 2E) | X-ray crystallography of acetylated 2'-deoxyuridine (B118206) and 2'-deoxycytidine analogues. scispace.comnih.govnih.gov |

| Sugar Pucker (Solution) | Equilibrium between North (N) and South (S) conformers | General behavior of 2'-deoxynucleosides in solution. |

| Glycosidic Bond Orientation | anti | X-ray crystallography of acetylated 2'-deoxyuridine and 2'-deoxycytidine analogues. scispace.comnih.gov |

A more detailed quantitative description of the furanose ring pucker can be achieved using pseudorotational analysis, which defines the conformation in terms of the phase angle of pseudorotation (P) and the puckering amplitude (τm). The table below presents the pseudorotational parameters for some related acetylated nucleosides, providing a likely range for 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine.

| Compound | Phase Angle (P) | Puckering Amplitude (τm) | Sugar Conformation | Reference |

| 3'-O-acetyl-2'-deoxy-5-methoxymethyluridine | 148.9° | 33.4° | Intermediate between 2E and 2(1)T | nih.gov |

| 3'-O-acetyl-2'-deoxyuridine (Molecule 1) | 67.1° | 0.301 Å | 2E | nih.gov |

| 3'-O-acetyl-2'-deoxyuridine (Molecule 2) | 66.6° | 0.320 Å | 2E | nih.gov |

Biochemical Interactions and Cellular Fate in Non Clinical Models

Enzymatic Recognition and Substrate Specificity

3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine is a prodrug form of the well-known thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU). Its biochemical activity is contingent on intracellular enzymatic processing. The acetyl groups at the 3' and 5' positions of the deoxyribose sugar enhance its lipophilicity, facilitating passage across cell membranes. Once inside the cell, it must be converted to its active form, BrdU, to participate in metabolic pathways.

Interaction with Nucleoside Kinases (e.g., Thymidine Kinase)

The di-acetylated compound itself is not a direct substrate for nucleoside kinases like thymidine kinase (TK). These enzymes recognize and phosphorylate nucleosides to their monophosphate forms, a critical step in the nucleotide synthesis salvage pathway. For phosphorylation to occur, the hydroxyl groups on the deoxyribose moiety, particularly at the 5' position, must be available for the kinase to add a phosphate (B84403) group.

Therefore, 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine must first undergo deacetylation to yield 5-bromo-2'-deoxyuridine (BrdU). Once BrdU is formed, it acts as a substrate for thymidine kinase, which phosphorylates it to 5-bromo-2'-deoxyuridine monophosphate (BrdU-MP). This is the initial phosphorylation step that commits the molecule to further metabolic processing. The efficiency of this step can be influenced by the type of thymidine kinase present (e.g., viral vs. cellular TK), as some kinases may exhibit different affinities for thymidine analogs. nih.gov For instance, cells expressing herpes simplex virus type 1 (HSV-1) TK are highly sensitive to some thymidine analogs, indicating efficient phosphorylation by the viral enzyme. nih.gov

Deacetylation by Esterases in Cellular Extracts or in vitro Systems

The crucial activation step for 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine is the removal of its two acetyl groups. This hydrolysis is carried out by intracellular non-specific esterases. These enzymes are abundant in various cellular compartments and tissues. In in vitro systems using cellular extracts, the conversion to BrdU is typically rapid, releasing the active nucleoside analog. nih.gov This bioactivation is a prerequisite for any subsequent metabolic activity, including phosphorylation by nucleoside kinases and eventual incorporation into DNA. nih.gov

Integration into Deoxyribonucleic Acid (DNA) in Dividing Cells (via BrdU)

Following deacetylation and subsequent phosphorylation, the resulting BrdU triphosphate (BrdU-TP) can be incorporated into newly synthesized DNA. This process is exclusive to cells undergoing DNA replication.

Mechanisms of Incorporation During S-Phase in Cell Culture

The incorporation of BrdU into DNA is a hallmark of cells in the S-phase (synthesis phase) of the cell cycle. numberanalytics.comnovusbio.com As a structural analog of thymidine, BrdU is readily utilized by DNA polymerases during replication. wikipedia.orgsigmaaldrich.com When cells are cultured in the presence of BrdU, the cellular machinery cannot efficiently distinguish it from the natural nucleoside, thymidine.

The metabolic pathway for incorporation is as follows:

Deacetylation: 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine is hydrolyzed by esterases to BrdU.

Phosphorylation: BrdU is sequentially phosphorylated by kinases.

BrdU → BrdU-monophosphate (BrdU-MP) by Thymidine Kinase.

BrdU-MP → BrdU-diphosphate (BrdU-DP) by Thymidylate Kinase.

BrdU-DP → BrdU-triphosphate (BrdU-TP) by Nucleoside Diphosphate Kinase. uniprot.org

Incorporation: During DNA synthesis, DNA polymerase incorporates BrdU-TP into the nascent DNA strand at sites where thymidine triphosphate (dTTP) would normally be placed. sigmaaldrich.com

This incorporation serves as a robust marker for identifying proliferating cells in culture. bio-rad-antibodies.com The amount of BrdU incorporated is often proportional to the rate of DNA synthesis. nih.gov For detection, DNA is typically denatured with acid or heat to expose the incorporated BrdU, which can then be bound by specific monoclonal antibodies for visualization via immunofluorescence or immunohistochemistry. bio-rad-antibodies.comtandfonline.com

Effects on DNA Synthesis Fidelity and Dynamics in vitro

While BrdU is a valuable tool for marking proliferating cells, its incorporation is not entirely benign and can affect the fidelity and dynamics of DNA synthesis. The bromine atom at the 5-position of the uracil (B121893) base is structurally similar to the methyl group of thymine (B56734), but its electronic properties differ. bio-rad-antibodies.commdpi.com

This substitution can lead to mispairing during subsequent rounds of DNA replication. Although BrdU predominantly pairs with adenine, it has a higher propensity than thymine to tautomerize to its enol form, which can mispair with guanine. nih.gov This can result in a T:A to C:G transition mutation. nih.gov Studies have shown that high levels of BrdU incorporation can increase the frequency of sister chromatid exchanges and DNA strand breaks. nih.gov

Furthermore, the presence of BrdU can alter DNA structure and dynamics. It can sensitize the DNA to radiation and has been observed to affect telomere length and induce a state of reduced proliferation or senescence in some cancer cell lines in vitro. nih.gov In some cell lines, continuous exposure to BrdU leads to a slowdown of the cell cycle, with cells accumulating in the G1 phase. nih.govnih.gov

Table 1: Effects of BrdU Incorporation on Cell Cycle Profile in vitro Data based on findings in human fibroblast (BJ) and glioblastoma (RG2) cell lines.

| Cell Line | Treatment Condition | Observation Time | Effect on Cell Cycle | Reference |

|---|---|---|---|---|

| BJ (fibroblast) | 50 µM BrdU for 24 hours | 1 week post-exposure | Significant reduction in S-phase proportion; increase in G0/G1 phase proportion. | nih.gov |

| RG2 (glioblastoma) | 50 µM BrdU for 24 hours | 6 hours post-exposure | Reduction in the percentage of cells in S-phase. | nih.gov |

Intracellular Metabolism and Metabolite Pathways (excluding human data)

The intracellular metabolism of 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine in non-clinical models begins with its deacetylation to BrdU. From there, BrdU enters the thymidine salvage pathway.

The key metabolic steps are:

Initial Hydrolysis:

3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine → 5-Bromo-2'-deoxyuridine (BrdU) + 2 Acetate (B1210297)

Enzyme: Intracellular esterases.

Sequential Phosphorylation:

BrdU + ATP → BrdU-monophosphate (BrdU-MP) + ADP

Enzyme: Thymidine Kinase (TK). researchgate.net

BrdU-MP + ATP → BrdU-diphosphate (BrdU-DP) + ADP

Enzyme: Thymidylate Kinase.

BrdU-DP + ATP → BrdU-triphosphate (BrdU-TP) + ADP

Enzyme: Nucleoside Diphosphate Kinase (NDK). uniprot.orgnih.gov

Once formed, BrdU-TP is a substrate for DNA polymerases and is incorporated into DNA. researchgate.net Any unincorporated BrdU or its metabolites can be subject to catabolism. The primary catabolic enzyme for pyrimidine (B1678525) nucleosides is thymidine phosphorylase, which would cleave the glycosidic bond of BrdU to yield free 5-bromouracil (B15302) and deoxyribose-1-phosphate. The 5-bromouracil can then be further degraded by enzymes of the pyrimidine catabolic pathway.

Table 2: Key Enzymes in the Intracellular Metabolism of BrdU

| Metabolic Step | Substrate | Product | Enzyme Class | Specific Enzyme Example | Reference |

|---|---|---|---|---|---|

| Deacetylation | 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine | 5-Bromo-2'-deoxyuridine | Hydrolase | Carboxylesterase | nih.gov |

| First Phosphorylation | 5-Bromo-2'-deoxyuridine | BrdU-monophosphate | Kinase | Thymidine Kinase (TK) | researchgate.netnih.gov |

| Second Phosphorylation | BrdU-monophosphate | BrdU-diphosphate | Kinase | Thymidylate Kinase | |

| Third Phosphorylation | BrdU-diphosphate | BrdU-triphosphate | Kinase | Nucleoside Diphosphate Kinase (NDK) | uniprot.orgnih.gov |

| Incorporation into DNA | BrdU-triphosphate | BrdU-containing DNA | Polymerase | DNA Polymerase | researchgate.net |

Compound Name Reference Table

| Compound Name | Abbreviation/Synonym |

|---|---|

| 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine | Diacetyl-BrdU |

| 5-Bromo-2'-deoxyuridine | BrdU, Broxuridine |

| Thymidine | TdR |

| 5-Bromo-2'-deoxyuridine monophosphate | BrdU-MP |

| 5-Bromo-2'-deoxyuridine diphosphate | BrdU-DP |

| 5-Bromo-2'-deoxyuridine triphosphate | BrdU-TP |

| Adenosine triphosphate | ATP |

| Adenosine diphosphate | ADP |

| 5-Bromouracil | |

| Deoxyribose-1-phosphate | |

| Guanine | |

| Adenine | |

| Cytosine | |

| Thymine |

Mechanistic Insights into Biological Activities in Pre Clinical and in Vitro Research

Modulation of Cellular Proliferation in Model Systems

The primary mechanism by which 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine modulates cellular proliferation is through the intracellular release of BrdU, a synthetic analog of thymidine (B127349). wikipedia.org This analog is utilized by cells during DNA synthesis, providing a powerful tool for studying cell division and its kinetics.

The incorporation of BrdU into newly synthesized DNA is a cornerstone technique for analyzing the cell cycle in vitro. novusbio.comnumberanalytics.com As a thymidine analog, BrdU is integrated into the DNA of cells exclusively during the synthesis (S) phase of the cell cycle. numberanalytics.comjove.com This incorporation provides a definitive label for cells that are actively replicating their genome.

Researchers use antibodies specific to BrdU to detect the labeled cells, often in conjunction with a DNA stain like propidium (B1200493) iodide (PI) or DAPI in flow cytometry. bio-rad-antibodies.comqmul.ac.uk This dual-labeling strategy allows for precise quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M), providing a detailed snapshot of the proliferative state of a cell population. nationwidechildrens.org By performing a "pulse-chase" experiment, where cells are exposed to BrdU for a short period and then analyzed at subsequent time points, the kinetics of cell cycle progression can be tracked. nih.gov For example, a study on the NALM6 hematopoietic cell line used this method to track the progression of BrdU-labeled cells, observing a peak in the G2/M phase 10 hours after the pulse and a return to G1 after 17 hours. nih.gov

While BrdU is a powerful research tool, continuous exposure has been shown to have direct effects on cell cycle progression, which can vary between cell types. Studies on cancer cell lines have revealed that BrdU can induce a delay or arrest in the cell cycle. For instance, in BT474 and SK-BR-3 breast cancer cells, prolonged BrdU exposure leads to a significant delay in the G1 phase of the third cell cycle. nih.gov In contrast, some studies report that a single, brief exposure to BrdU can cause a sustained decrease in the proliferation rate of various cancer cells, leading to an accumulation of cells in the G1 phase without inducing cell death. nih.gov

Table 1: Reported Effects of BrdU on Cell Cycle Progression in Cultured Cancer Cell Lines

Cell Line Cancer Type Observed Effect on Cell Cycle Reference BT474 and SK-BR-3 Breast Cancer Pronounced delay in G1 phase of the third cell cycle after continuous exposure. nih.gov RT4 Bladder Carcinoma Repeated prolongation of the G1 phase in the second and third cell cycles. nih.gov Human Glioma Cells Brain Cancer Sustained reduction in proliferation rate and accumulation of cells in G1 phase after a single exposure. nih.gov NALM6 Leukemia (Hematopoietic) Labeled cells peaked in G2/M at 10 hours and returned to G1 by 17 hours, demonstrating measurable cycle kinetics. allenpress.com

In the field of neuroscience, BrdU labeling is a fundamental method for studying adult neurogenesis—the process of generating new neurons. nih.govspringernature.com BrdU is administered to animal models, where it is incorporated into the DNA of dividing neural stem and progenitor cells in neurogenic regions of the brain, such as the dentate gyrus of the hippocampus. researchgate.netnih.gov

Once incorporated, BrdU remains as a permanent marker within the cell's DNA and is passed down to all daughter cells. nih.gov By analyzing brain tissue at different time points after BrdU administration, researchers can trace the fate of these newly born cells. springernature.com To confirm that these new cells have become mature neurons, BrdU immunodetection is combined with staining for endogenous markers specific to different stages of neuronal development. Common markers include Doublecortin (DCX) for immature neurons and Neuronal Nuclei (NeuN) for mature, post-mitotic neurons. researchgate.net

This technique allows for the quantitative analysis of cell proliferation, differentiation, and long-term survival of new neurons in response to various stimuli, such as environmental enrichment, exercise, or pathological conditions. nih.gov For example, studies have used BrdU labeling to demonstrate that an enriched environment can increase the number of new hippocampal neurons in adult mice.

Antiviral Activity of Derived Nucleosides (e.g., BVDU)

While the parent compound is primarily a tool for cell proliferation studies, a closely related derivative, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU, or Brivudine), is a nucleoside analog with potent antiviral properties. nih.govnih.gov

The antiviral mechanism of BVDU is highly selective and depends on its activation by a virus-encoded enzyme. nih.gov In cells infected with susceptible viruses, BVDU is efficiently phosphorylated by the viral thymidine kinase (TK). nih.govresearchgate.net This initial phosphorylation step is critical and is carried out much more effectively by the viral TK than by host cell enzymes. nih.gov

Following the initial phosphorylation to BVDU monophosphate, cellular kinases further convert it to the active triphosphate form, BVDU-TP. nih.gov BVDU-TP then acts as a competitive inhibitor of the viral DNA polymerase, interfering with the incorporation of the natural substrate, deoxythymidine triphosphate (dTTP), into the elongating viral DNA chain. nih.govnih.gov Its incorporation can lead to the formation of dysfunctional viral DNA, thereby halting viral replication. nih.gov In some cases, such as with bovine herpesvirus 1, BVDU has also been shown to interfere with the proper glycosylation of viral glycoproteins, which can impair the release of new virus particles from the infected cell. nih.gov

The antiviral activity of BVDU is remarkably specific, showing high potency against Varicella-Zoster Virus (VZV) and Herpes Simplex Virus Type 1 (HSV-1), but minimal activity against Herpes Simplex Virus Type 2 (HSV-2). nih.gov This specificity is almost entirely dictated by the substrate preference of the virus-encoded thymidine kinase (TK).

The TK enzymes of VZV and HSV-1 are highly efficient at phosphorylating BVDU, initiating its conversion into the active antiviral agent. nih.govnih.gov In contrast, the HSV-2 TK phosphorylates BVDU very poorly. nih.govresearchgate.net Because this initial activation step is absent or inefficient in HSV-2 infected cells, BVDU cannot be converted to its active triphosphate form and therefore has no significant effect on viral replication. This differential phosphorylation is the biochemical basis for BVDU's selective activity spectrum.

Table 2: Comparative in Vitro Antiviral Activity of BVDU Against Herpesviruses

Virus Viral Enzyme BVDU Phosphorylation Efficiency Relative Antiviral Potency Reference Varicella-Zoster Virus (VZV) VZV Thymidine Kinase High Very High [4, 31] Herpes Simplex Virus Type 1 (HSV-1) HSV-1 Thymidine Kinase High High [2, 4] Herpes Simplex Virus Type 2 (HSV-2) HSV-2 Thymidine Kinase Minimal / Very Low Low / Ineffective [4, 22]

Radiosensitization Phenomena in Cell Lines and Animal Tumor Models (via BrdU)

The incorporation of BrdU (released from 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine) into the DNA of proliferating cells can render them more sensitive to the damaging effects of ionizing radiation. This radiosensitizing effect has been studied extensively in cancer cell lines and animal tumor models. nih.govaacrjournals.org

The primary mechanism of radiosensitization by BrdU stems from its chemical structure. The substitution of thymidine's methyl group with a larger, more electron-affinic bromine atom alters the physicochemical properties of the DNA. nih.gov When cells containing BrdU-substituted DNA are irradiated, they show an increased induction of DNA damage, particularly DNA double-strand breaks (DSBs), compared to unsubstituted cells receiving the same radiation dose. nih.govallenpress.com

Furthermore, the presence of BrdU in the DNA appears to inhibit cellular repair processes. Research in CHO cells has shown that BrdU incorporation leads to a decrease in the rate of repair of potentially lethal damage (PLD) and slows the rejoining of DNA double-strand breaks. allenpress.com This impairment of DNA repair means that the initial, increased level of damage is less likely to be corrected, ultimately increasing the probability of cell death following irradiation. This effect is particularly significant in hypoxic (low oxygen) tumor cells, which are typically more resistant to radiation. Studies have shown that the radiosensitizing effect of BrdU can be more pronounced under hypoxic conditions, enhancing the formation of DSBs. mdpi.comnih.gov In a mouse tumor model (RIF-1), the sustained release of BrdU into the tumor led to the incorporation of the analog in 40-50% of tumor cells, resulting in significant radiosensitization when combined with fractionated radiation treatment. aacrjournals.org

Table 3: Mechanistic Basis of BrdU-Mediated Radiosensitization

Phenomenon Underlying Mechanism Experimental Observation Reference Increased DNA Damage The electron-affinic bromine atom in BrdU makes the DNA more susceptible to radiation-induced damage. Increased yield of DNA double-strand breaks (DSBs) in irradiated CHO cells with BrdU-substituted DNA. [7, 19] Inhibition of DNA Repair BrdU interferes with the cell's ability to repair DNA lesions caused by radiation. Decreased rate of repair of potentially lethal damage (PLD) and slower rejoining of DSBs in plateau-phase CHO cells. nih.gov Enhanced Effect in Hypoxia BrdU increases the formation of DSBs to a greater extent under low-oxygen conditions. A higher sensitizer (B1316253) enhancement ratio (SER) was observed in hypoxic PC3 prostate cancer cells compared to normoxic cells. [12, 17] In Vivo Efficacy Sustained intratumoral BrdU levels ensure incorporation into proliferating tumor cells over time. Significant tumor growth delay in a mouse tumor model when BrdU was combined with fractionated radiation. springernature.com

Mechanism of Enhanced Radiation-Induced DNA Damage

The primary mechanism by which the active metabolite, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), enhances radiation-induced DNA damage is through a process known as dissociative electron attachment (DEA). nih.govnih.gov When cells containing BrdU-substituted DNA are exposed to ionizing radiation, the radiation interacts with water molecules in the cell, generating various reactive species, including hydrated electrons.

BrdU is a highly electron-affinic molecule, meaning it readily captures these low-energy electrons. nih.gov This capture results in the formation of an unstable transient negative ion. This ion rapidly dissociates, leading to the cleavage of the carbon-bromine bond and the formation of a highly reactive uracil-5-yl radical and a bromide anion. nih.gov

The uracil-5-yl radical is a key player in the subsequent DNA damage cascade. This radical can abstract a hydrogen atom from an adjacent deoxyribose sugar moiety within the DNA backbone. This process ultimately leads to the formation of single-strand breaks (SSBs) in the DNA. nih.gov The accumulation of these SSBs can lead to more complex and difficult-to-repair DNA lesions, including double-strand breaks (DSBs). nih.gov The formation of DSBs is considered the most critical type of DNA damage leading to cell death following irradiation. nih.gov

Studies have shown that the presence of BrdU in DNA significantly increases the yield of both SSBs and DSBs upon irradiation compared to unsubstituted DNA. nih.gov This increased level of DNA damage overwhelms the cell's DNA repair machinery, leading to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death.

Synergistic Effects with Ionizing Radiation in vitro

The incorporation of 5-bromo-2'-deoxyuridine (BrdU), the active form of 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine, into the DNA of cancer cells has been shown to act synergistically with ionizing radiation in vitro. This synergy is particularly evident in hypoxic (low oxygen) tumor cells, which are typically more resistant to radiation therapy. nih.gov

Under hypoxic conditions, the radiosensitizing effect of BrdU is often more pronounced. nih.gov This is because in well-oxygenated (normoxic) cells, molecular oxygen can react with and "fix" the initial radiation-induced DNA damage, making it permanent and more difficult to repair. In hypoxic cells, this oxygen-mediated fixation is less efficient. However, the presence of BrdU provides an alternative mechanism for enhancing radiation damage that is not dependent on oxygen levels. The electron-induced degradation of BrdU, and thus the formation of damaging uracil-5-yl radicals, has been found to be significantly higher under anaerobic (hypoxic) conditions compared to aerobic conditions. nih.gov

In vitro studies using various cancer cell lines have demonstrated this synergistic effect. For instance, in breast (MCF-7) and prostate (PC3) cancer cells, treatment with BrdU followed by X-ray exposure led to a greater increase in the phosphorylation of histone H2A.X, a marker for DNA double-strand breaks, under hypoxic conditions compared to normoxic conditions. nih.gov This indicates a more efficient formation of lethal DSBs in hypoxic cells containing BrdU.

The table below summarizes findings from in vitro studies on the radiosensitizing effects of BrdU, the active metabolite of 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine.

| Cell Line | In Vitro Condition | Key Finding with BrdU and Radiation | Reference |

| Chinese Hamster Ovary (CHO) | - | Increased frequency of dicentric chromosomes with gamma-ray irradiation. | mdpi.com |

| Human Lung Cancer (A549) | - | Confirmation of radiosensitizing effect. | mdpi.com |

| Breast Cancer (MCF-7) | Normoxia & Hypoxia | Increased histone H2A.X phosphorylation (DSB marker), more pronounced under hypoxia. | nih.gov |

| Prostate Cancer (PC3) | Normoxia & Hypoxia | Increased histone H2A.X phosphorylation (DSB marker), more pronounced under hypoxia. | nih.gov |

| Rat Ascites Hepatoma (AH136B) | In vivo | A lipophilic prodrug of BrdU, 3',5'-dioctanoyl-5-bromodeoxyuridine, showed increased tumor growth inhibition with X-ray irradiation. | nih.gov |

These findings underscore the potential of using prodrugs like 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine to deliver BrdU to tumor cells, thereby increasing their sensitivity to radiation therapy, especially in the challenging hypoxic microenvironment of solid tumors.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation and quantification of 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine from related substances, impurities, or complex mixtures. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common techniques utilized.

High-Performance Liquid Chromatography (HPLC) is a preferred method for determining the purity and assessing the stability of nucleoside analogues like 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine. Stability-indicating methods (SIMs) developed using HPLC can separate the parent compound from its degradation products, ensuring the integrity of the substance over time. conicet.gov.ar

For related compounds like BrdU, reversed-phase HPLC (RP-HPLC) is frequently used. dtic.mil A typical setup involves a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as methanol (B129727) or acetonitrile (B52724). dtic.milsemanticscholar.org Detection is commonly achieved using an ultraviolet (UV) detector, as the pyrimidine (B1678525) ring of the molecule absorbs UV light. dtic.mil

The development of a stability-indicating HPLC method involves subjecting the compound to forced degradation under various stress conditions (e.g., acidic, alkaline, oxidative, thermal, and photolytic). semanticscholar.org The resulting degradation products are then separated from the intact molecule, demonstrating the method's specificity. ekb.eg This ensures that any decrease in the concentration of the active substance due to degradation can be accurately measured. conicet.gov.ar HPLC provides precise quantitative data on the loss of the drug and the formation of degradation products. conicet.gov.ar

Table 1: Illustrative HPLC Parameters for Analysis of BrdU (a related compound)

| Parameter | Condition |

|---|---|

| Column | Supelcosil™ LC-18 (25 cm x 4.6 mm, 5 µm) dtic.mil |

| Mobile Phase | 20% Methanol in Water dtic.mil |

| Flow Rate | 1.5 mL/minute dtic.mil |

| Detection | UV at 277 nm dtic.mil |

| Injection Volume | 1 µL dtic.mil |

| Temperature | 25 °C dtic.mil |

This table presents a method developed for BrdU in well water, which serves as a foundational example for developing methods for its acetylated form.

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective technique widely used for monitoring the progress of organic syntheses. scientificlabs.co.uk In the context of 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine, TLC is an invaluable tool for tracking the acetylation reaction of 5-bromo-2'-deoxyuridine (B1667946).

During the synthesis, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting material (BrdU) and a reference standard of the desired product. The plate is then developed in a suitable solvent system. By comparing the relative positions (Rf values) of the spots, a chemist can monitor the consumption of the starting material and the formation of the product. Visualization of the spots is often achieved under UV light, as the compounds absorb UV radiation. hplc.sk This real-time analysis allows for the optimization of reaction conditions and determination of the reaction's endpoint. thieme.de TLC's high matrix tolerance and the ability to run multiple samples in parallel make it highly efficient for this purpose. scientificlabs.co.uk

Spectroscopic Methods for Structural Confirmation (excluding basic identification data)

Spectroscopic techniques are essential for the unambiguous structural elucidation of 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine. These methods provide detailed information about the molecule's atomic connectivity and chemical environment, confirming that the desired chemical transformations have occurred.

Advanced spectroscopic analysis for a compound like 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine would typically involve a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy are used to map the carbon and proton framework of the molecule. For 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine, the presence of two acetyl groups would be confirmed by characteristic signals in both the 1H and 13C NMR spectra. Specifically, the appearance of signals corresponding to the acetyl methyl protons and carbonyl carbons, along with shifts in the signals of the 3' and 5' protons and carbons of the deoxyribose ring, would confirm the sites of acetylation. Two-dimensional (2D) NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can be employed to correlate proton and carbon signals, providing further structural confirmation. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule. The successful acetylation of BrdU would be evidenced by the appearance of strong absorption bands characteristic of the ester carbonyl (C=O) groups, typically in the region of 1730-1750 cm-1, and C-O stretching bands. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides a highly accurate measurement of the molecular weight of the compound. researchgate.net This allows for the determination of its elemental formula (C13H15BrN2O7), confirming the addition of two acetyl groups to the BrdU molecule. scbt.com

Immunochemical Detection of BrdU-Labeled DNA in Research Samples

After administration, 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine is metabolized to 5-bromo-2'-deoxyuridine (BrdU). BrdU, a synthetic analog of thymidine (B127349), is incorporated into newly synthesized DNA during the S phase of the cell cycle. wikipedia.org This incorporation provides a powerful label to identify proliferating cells, which can then be detected using highly specific immunochemical methods.

The detection of incorporated BrdU relies on the use of specific monoclonal or polyclonal antibodies that recognize the BrdU molecule. nih.govnih.gov The protocol for immunochemical detection is a multi-step process that is critical for successful staining. creative-diagnostics.com

A crucial step in any BrdU staining protocol is DNA denaturation. The BrdU is incorporated within the double helix of the DNA, making it inaccessible to the antibody. Therefore, the DNA must be denatured, or separated into single strands, to expose the BrdU. thermofisher.combio-rad-antibodies.com This is most commonly achieved by treating the fixed cells or tissue sections with acid, such as hydrochloric acid (HCl). Other methods like heat or enzymatic digestion with DNase can also be used. creative-diagnostics.com

Table 2: Generalized Protocol for Antibody-Based BrdU Staining

| Step | Procedure | Purpose |

|---|---|---|

| 1. BrdU Labeling | Expose cells or tissues to BrdU, allowing it to be incorporated into the DNA of proliferating cells. thermofisher.com | To label the DNA of cells in S-phase. |

| 2. Fixation | Treat samples with a fixative, such as formaldehyde. thermofisher.com | To preserve cellular structure. |

| 3. Permeabilization | Use a detergent like Triton X-100 to permeabilize cell membranes. thermofisher.com | To allow antibodies to enter the cell and nucleus. |

| 4. DNA Denaturation | Treat with hydrochloric acid (HCl) to separate DNA strands. thermofisher.com | To expose the incorporated BrdU to the antibody. |

| 5. Neutralization | Neutralize the acid with a buffer, such as sodium borate. creative-diagnostics.com | To stop the denaturation process and provide optimal pH for antibody binding. |

| 6. Antibody Incubation | Incubate with a primary anti-BrdU antibody, followed by a fluorescently-labeled secondary antibody. nih.govthermofisher.com | To specifically bind to and visualize the BrdU. |

| 7. Visualization | Analyze the sample using fluorescence microscopy or flow cytometry. bio-rad-antibodies.com | To identify and quantify BrdU-positive cells. |

The ability to specifically label and detect cells that are actively dividing makes BrdU a cornerstone tool in many areas of biological research, including neuroscience, developmental biology, and oncology.

Proliferation Assays: BrdU labeling is a widely used method to quantify cell proliferation. By exposing a cell population or tissue to BrdU for a defined period, researchers can determine the fraction of cells that were in the S phase of the cell cycle, known as the labeling index. nih.gov This provides a direct measure of the rate of cell division and is used to study normal tissue growth, regeneration, and the uncontrolled proliferation of cancer cells.

Cell Lineage Tracing: BrdU serves as a permanent label for proliferating cells and their descendants. nih.gov Once a cell incorporates BrdU into its DNA, the label is passed on to its daughter cells during subsequent cell divisions, although it is diluted with each round. nih.gov This "birth-dating" technique allows researchers to track the fate of cells born at a specific time. For example, by administering BrdU to an animal, one can later identify the types of cells that were generated and where they have migrated, providing critical insights into processes like neurogenesis and stem cell differentiation. nih.govbiocompare.com

Future Research Directions and Theoretical Perspectives

Exploration of Novel Synthetic Routes and Protecting Group Strategies

The synthesis of 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine typically involves the acetylation of 5-bromo-2'-deoxyuridine (B1667946). While effective, there is room for the exploration of more efficient, scalable, and environmentally benign synthetic methodologies. A promising approach involves the use of acetic anhydride (B1165640) in acetic acid as a reusable solvent and acetylating reagent, a method that has proven efficient for various nucleosides on a large scale. researchgate.net